2-(2,3-Dichlorophenoxy)-N'-(4-(dimethylamino)benzylidene)acetohydrazide
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Overview
Description
2-(2,3-Dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)acetohydrazide: is a chemical compound with the following properties:
Chemical Formula: CHClNO
Molecular Weight: 384.68 g/mol
CAS Number: 1592-83-2
This compound belongs to the class of acetohydrazides and contains both chlorinated phenyl and dimethylamino groups. Its structure consists of a dichlorophenoxy moiety linked to an acetohydrazide functional group.
Preparation Methods
Synthetic Routes:: The synthetic preparation of 2-(2,3-Dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)acetohydrazide involves several steps. One common route includes the condensation of 2,3-dichlorophenol with an appropriate aldehyde (such as benzaldehyde) to form the hydrazone intermediate. Subsequent acetylation of the hydrazone yields the final compound.
Reaction Conditions::Hydrazone Formation: React 2,3-dichlorophenol with benzaldehyde in the presence of hydrazine hydrate.
Acetylation: Acetylate the hydrazone using acetic anhydride or acetyl chloride.
Industrial Production:: The industrial production methods may vary, but the above synthetic routes provide a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions may occur at the phenolic or amino groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various halogenating agents (e.g., chlorine, bromine).
Major Products:: The specific products formed depend on reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dechlorination.
Scientific Research Applications
2-(2,3-Dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)acetohydrazide finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: Investigating cellular processes due to its structural features.
Medicine: Potential pharmacological activities (requires further research).
Industry: Used in the development of agrochemicals or pharmaceutical intermediates.
Mechanism of Action
The exact mechanism of action remains an area of study. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
While no direct analogs exist, compounds with similar functional groups (e.g., hydrazides, phenols) may serve as points of comparison.
Properties
CAS No. |
765313-16-4 |
---|---|
Molecular Formula |
C17H17Cl2N3O2 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-22(2)13-8-6-12(7-9-13)10-20-21-16(23)11-24-15-5-3-4-14(18)17(15)19/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+ |
InChI Key |
PBIQOKASVCIHGD-KEBDBYFISA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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